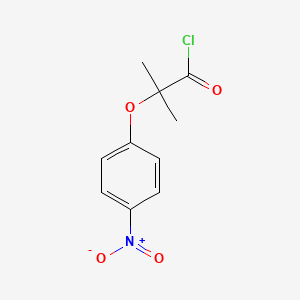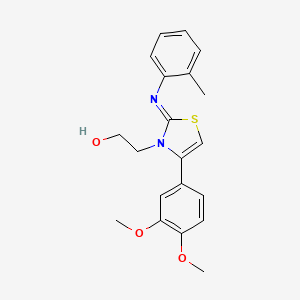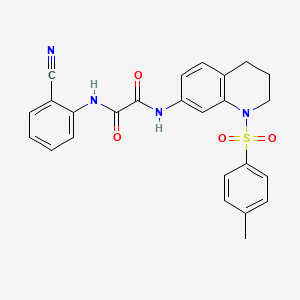![molecular formula C14H19N3O2S B2786868 2-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1705310-04-8](/img/structure/B2786868.png)
2-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound. Its structure features a combination of bicyclic, methylthio, and pyridazinone moieties, which confer its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the cyclization of specific intermediates, followed by functional group modifications. The process starts with the preparation of the bicyclic core structure, which is then modified with methylthio and pyridazinone functionalities under controlled conditions. Reagents such as organometallic catalysts and various solvents are employed to achieve high yields and purity.
Industrial Production Methods: Industrial production may leverage continuous flow chemistry techniques to improve efficiency and scalability. This involves automated processes that handle reagents and reaction conditions precisely, ensuring consistent quality and reducing human error.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents such as lithium aluminum hydride, leading to desulfurized or reduced analogs.
Substitution: Nucleophilic substitution reactions occur readily on the pyridazinone ring, with reagents like sodium methoxide or potassium tert-butoxide, introducing various functional groups.
Common Reagents and Conditions: Reagents such as organolithiums, transition metal catalysts (e.g., palladium or nickel), and strong bases or acids are commonly used in these reactions. The choice of solvent (e.g., dichloromethane, tetrahydrofuran) and temperature control play crucial roles in directing the reaction pathways and yields.
Major Products: Major products from these reactions include oxidized derivatives (sulfoxides, sulfones), reduced analogs (desulfurized compounds), and various substituted derivatives on the pyridazinone ring
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is a valuable intermediate for the synthesis of more complex molecules, especially in heterocyclic chemistry and medicinal chemistry.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions, given its unique bicyclic structure and functional groups that mimic biological substrates.
Medicine: Medically, derivatives of this compound are explored for potential therapeutic applications, including antimicrobial and anti-inflammatory agents. Its structural similarity to certain alkaloids makes it a candidate for drug discovery efforts.
Industry: Industrially, it may be used as a precursor in the manufacture of fine chemicals and pharmaceuticals, benefiting from its reactive sites that facilitate further chemical transformations.
Mécanisme D'action
This compound's mechanism of action is closely tied to its ability to interact with specific molecular targets, such as enzymes and receptors. The bicyclic core structure and attached functional groups allow it to fit into active sites, modulating biological pathways. For example, its methylthio group might engage in hydrogen bonding or van der Waals interactions, influencing the activity of enzymes or receptors it binds to.
Comparaison Avec Des Composés Similaires
2-(2-((1R,5S)-3-phenylthio-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one: Features a phenylthio group instead of a methylthio group, altering its chemical and biological properties.
2-(2-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one: Contains a hydroxy group, making it more hydrophilic and impacting its reactivity and solubility.
Uniqueness: The methylthio group in 2-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one confers unique properties, particularly in terms of sulfur-related reactivity and interaction with biological targets. This makes it stand out from its analogs with different substituents.
There you have it—an in-depth dive into the fascinating world of 2-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[321]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one
Propriétés
IUPAC Name |
2-[2-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-20-12-7-10-4-5-11(8-12)17(10)14(19)9-16-13(18)3-2-6-15-16/h2-3,6,10-12H,4-5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCFAYYYBZOMHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide](/img/structure/B2786786.png)

![1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea](/img/structure/B2786788.png)
![Ethyl 4-[[1-Oxo-4-[(1,5,6,7-tetrahydro-4-oxo-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]butyl]amino]benzoate](/img/structure/B2786789.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2786791.png)
![4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one](/img/structure/B2786794.png)

![Methyl 3-[(cyclopropylcarbonyl)amino]-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate](/img/structure/B2786798.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide](/img/structure/B2786799.png)




![N1-(2,2-dimethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2786807.png)
